molecular formula C17H17F2N3O3 B7627431 1-[1-[2-(2,5-Difluorophenyl)acetyl]piperidin-3-yl]pyrazole-4-carboxylic acid

1-[1-[2-(2,5-Difluorophenyl)acetyl]piperidin-3-yl]pyrazole-4-carboxylic acid

Cat. No.: B7627431
M. Wt: 349.33 g/mol
InChI Key: FLHOGZOGPAOEMS-UHFFFAOYSA-N
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Description

1-[1-[2-(2,5-Difluorophenyl)acetyl]piperidin-3-yl]pyrazole-4-carboxylic acid, commonly known as DPA-714, is a small molecule that belongs to the class of pyrazolecarboxamides. It has been widely studied for its potential as a radioligand for imaging neuroinflammation in vivo. In

Mechanism of Action

DPA-714 binds to the TSPO, which is a transmembrane protein located in the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol across the mitochondrial membrane and the regulation of mitochondrial function and apoptosis. TSPO is also upregulated in activated microglia and astrocytes in response to neuroinflammatory stimuli. DPA-714 binding to TSPO leads to the inhibition of mitochondrial permeability transition pore (mPTP) opening and the modulation of mitochondrial bioenergetics and oxidative stress.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate various biochemical and physiological processes in vitro and in vivo. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in activated microglia and astrocytes. DPA-714 has also been shown to reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic insults. In vivo studies have demonstrated that DPA-714 can attenuate neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for lab experiments. It is a highly specific radioligand for TSPO, which allows for the accurate quantification of TSPO expression in vivo. DPA-714 has a high affinity for TSPO, which allows for the detection of low levels of neuroinflammation. DPA-714 can be labeled with various radionuclides, which allows for the selection of the most appropriate labeling method for a particular study. However, DPA-714 has some limitations for lab experiments. It has a short half-life, which limits its use for longitudinal studies. DPA-714 binding to TSPO can be affected by genetic polymorphisms and other factors such as age, gender, and disease status, which can affect the interpretation of the results.

Future Directions

DPA-714 has several potential future directions. It can be used for the early diagnosis and monitoring of various neuroinflammatory disorders. DPA-714 can also be used for the evaluation of the efficacy of anti-inflammatory drugs and other therapeutic interventions. Future studies can focus on the development of new TSPO ligands with improved pharmacokinetic properties and selectivity for specific TSPO isoforms. The combination of DPA-714 with other imaging modalities such as magnetic resonance imaging (MRI) and optical imaging can provide complementary information on the structural and functional changes associated with neuroinflammation. The use of DPA-714 in preclinical and clinical studies can provide valuable insights into the pathophysiology of neuroinflammatory disorders and the development of new therapeutic strategies.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 3-(2,5-difluorophenyl)-2,5-dihydro-1H-pyrrole-1-carboxylic acid with piperidin-3-amine and 4-bromo-1H-pyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at room temperature or under reflux conditions. The final product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

DPA-714 has been extensively used as a radioligand for imaging neuroinflammation in vivo. It binds specifically to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes in response to neuroinflammatory stimuli. DPA-714 can be labeled with various radionuclides such as carbon-11 (^11C), fluorine-18 (^18F), and copper-64 (^64Cu) for positron emission tomography (PET) imaging. PET imaging with DPA-714 has shown promising results in the diagnosis and monitoring of various neuroinflammatory disorders such as Alzheimer's disease, multiple sclerosis, and stroke.

Properties

IUPAC Name

1-[1-[2-(2,5-difluorophenyl)acetyl]piperidin-3-yl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c18-13-3-4-15(19)11(6-13)7-16(23)21-5-1-2-14(10-21)22-9-12(8-20-22)17(24)25/h3-4,6,8-9,14H,1-2,5,7,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHOGZOGPAOEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=C(C=CC(=C2)F)F)N3C=C(C=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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